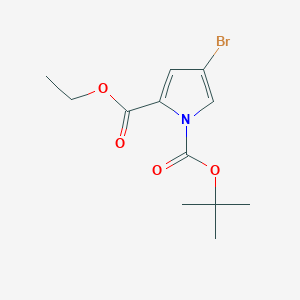
1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-Boc-4-bromopyrrole-2-carboxylate is a chemical compound with the molecular formula C12H16BrNO4 and a molecular weight of 318.172. It is primarily used in proteomics research and is known for its role in various synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-Boc-4-bromopyrrole-2-carboxylate typically involves the bromination of pyrrole derivatives followed by esterification and protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification process involves the reaction of the brominated pyrrole with ethyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production methods for Ethyl N-Boc-4-bromopyrrole-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination, esterification, and Boc protection steps, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-Boc-4-bromopyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a pyrrole derivative.
Oxidation Reactions: Oxidation can occur at the pyrrole ring, leading to the formation of pyrrole oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Major Products:
- Substituted pyrrole derivatives.
- Reduced pyrrole compounds.
- Pyrrole oxides .
Aplicaciones Científicas De Investigación
Ethyl N-Boc-4-bromopyrrole-2-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl N-Boc-4-bromopyrrole-2-carboxylate involves its role as a building block in synthetic chemistry. It acts as a substrate for various chemical reactions, facilitating the formation of more complex molecules. The Boc group protects the nitrogen atom during reactions, preventing unwanted side reactions and ensuring the desired product is obtained .
Comparación Con Compuestos Similares
- Ethyl 4-bromopyrrole-2-carboxylate
- Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
- Ethyl N-BOC-4-piperidinecarboxylate
Comparison: Ethyl N-Boc-4-bromopyrrole-2-carboxylate is unique due to its specific bromination and Boc protection, which provide distinct reactivity and stability compared to similar compounds. The presence of the bromine atom allows for versatile substitution reactions, while the Boc group offers protection during synthetic processes .
Propiedades
Número CAS |
516465-80-8 |
|---|---|
Fórmula molecular |
C12H16BrNO4 |
Peso molecular |
318.16 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-ethyl 4-bromopyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16BrNO4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
ASOVJULXRZCTEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CN1C(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















